2,2'-Anhydro-L-uridine

Vue d'ensemble

Description

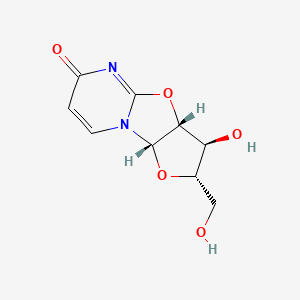

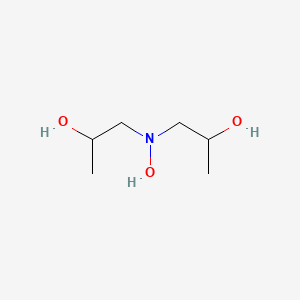

2,2'-Anhydro-L-uridine (2,2'-AUL) is a synthetic nucleoside analogue that has been studied for its potential applications in the fields of biochemistry and physiology. It is a derivative of uridine, in which one of the two hydroxyl groups has been replaced by hydrogen. This compound has been studied for its unique properties, which include its ability to form hydrogen bonds and its low reactivity towards nucleophiles. In addition, 2,2'-AUL has been found to be a potent inhibitor of the enzyme thymidylate synthase, which is involved in the synthesis of thymidine triphosphate (TTP), an important component of DNA.

Applications De Recherche Scientifique

Binding to Uridine Phosphorylase

2,2'-Anhydro-L-uridine has been studied for its binding potency to uridine phosphorylase from various sources, including Toxoplasma gondii and human liver. These studies have shown that compounds like 2,2'-anhydrouridines are potent inhibitors, with certain derivatives being identified as the best ligands for these enzymes. The binding of these compounds is influenced by modifications in the pentose moiety and the conformation around the N-glycosidic bond (El Kouni et al., 1996) (El Kouni et al., 1988).

Enzyme Substrate Behavior

Research on L-uridine, including its enantiomer, this compound, indicates its behavior as an enzyme substrate. It has been observed that L-uridine can be converted to 5'-L-uridylic acid by nucleoside phosphotransferase, demonstrating the metabolic interactions of such compounds (Wu & Chargaff, 1969).

Inhibitor of Uridine Phosphorylase

2,2'-Anhydrouridine derivatives have been identified as potent and selective inhibitors of uridine phosphorylase. This property is significant because it allows for the modulation of metabolic pathways involving pyrimidine nucleosides, which are crucial in various biological processes (Veres et al., 1985).

Structural Analysis and Drug Development

The crystal structure of uridine nucleoside phosphorylase complexed with 2,2'-anhydrouridine has been studied, providing insights into the molecular interactions of this compound. Such structural analyses are vital for developing new drugs targeting specific enzymes or pathways (Lashkov et al., 2010).

Role in Metabolic Engineering

This compound is relevant in metabolic engineering, particularly in the production of uridine through microbial fermentation. Modifying specific metabolic pathways can lead to increased uridine yield, showcasing the importance of such nucleoside derivatives in biotechnological applications (Wu et al., 2018).

Novel Synthetic Methodologies

Research hasalso explored novel synthetic methodologies involving 2,2'-anhydrouridine, such as the stereo- and regiospecific introduction of structural modifications at the 2'-position of uridine nucleosides. These novel classes of modified nucleosides demonstrate the versatility of 2,2'-anhydrouridine in synthetic chemistry (Sebesta et al., 1996).

Impact on Antitumor Activity

2,2'-Anhydro-5-ethyluridine, a derivative of 2,2'-anhydrouridine, has been shown to have differential effects on the antitumor activity of certain drugs. Its role as an inhibitor of uridine phosphorylase can affect the metabolism and effectiveness of antitumor agents, highlighting its potential in cancer therapy (Iigo et al., 1990).

Conformation and Binding Studies

The conformation of 2,2'-anhydrouridine and its derivatives has been a subject of study, providing insights into how modifications in the nucleoside structure affect its binding and biological activity. Such research is crucial for understanding the molecular basis of drug action and for designing new therapeutic agents (Guschlbauer et al., 1974).

Mécanisme D'action

Target of Action

The primary target of 2,2’-Anhydro-L-uridine is uridine phosphorylase , a key enzyme involved in the pyrimidine salvage pathway . This enzyme plays a crucial role in the conversion of uridine to uracil, which is then used in the synthesis of nucleotides.

Mode of Action

2,2’-Anhydro-L-uridine acts as an inhibitor of uridine phosphorylase . By binding to this enzyme, it prevents the conversion of uridine to uracil, thereby disrupting the pyrimidine salvage pathway. This disruption can lead to a decrease in the synthesis of nucleotides, which are essential for DNA replication and RNA transcription.

Biochemical Pathways

The primary biochemical pathway affected by 2,2’-Anhydro-L-uridine is the pyrimidine salvage pathway . This pathway is responsible for the recycling of pyrimidines, which are key components of nucleic acids. By inhibiting uridine phosphorylase, 2,2’-Anhydro-L-uridine disrupts this pathway, leading to a decrease in the availability of pyrimidines for nucleic acid synthesis.

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2’-Anhydro-L-uridine are not readily available, it is known that uridine, the compound from which 2,2’-Anhydro-L-uridine is derived, is rapidly cleared from the plasma with a terminal half-life of approximately 17.5 minutes . The volume of distribution is 481 ml/kg, and the plasma uridine clearance is calculated to be 1.70 l/min

Result of Action

The inhibition of uridine phosphorylase by 2,2’-Anhydro-L-uridine leads to a disruption in the pyrimidine salvage pathway . This can result in a decrease in the synthesis of nucleotides, which are essential for DNA replication and RNA transcription. This disruption can potentially lead to cell death, particularly in rapidly dividing cells such as cancer cells.

Analyse Biochimique

Biochemical Properties

2,2’-Anhydro-L-uridine is involved in nucleoside synthesis . It interacts with various enzymes, proteins, and other biomolecules, contributing to reduction of cytotoxicity and suppression of drug-induced hepatic steatosis . The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

2,2’-Anhydro-L-uridine has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by affecting metabolic homeostasis, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to rejuvenate aged human stem cells and promote regeneration of various tissues .

Molecular Mechanism

The molecular mechanism of action of 2,2’-Anhydro-L-uridine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the formation of cell membranes and synaptic structures in neurons .

Temporal Effects in Laboratory Settings

The effects of 2,2’-Anhydro-L-uridine change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of 2,2’-Anhydro-L-uridine vary with different dosages in animal models . Studies have shown that it has prophylactic potential against atrial fibrillation, suggesting that raising the plasma uridine level may have beneficial effects .

Metabolic Pathways

2,2’-Anhydro-L-uridine is involved in several metabolic pathways, including pyrimidine metabolism . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2,2’-Anhydro-L-uridine within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

The subcellular localization of 2,2’-Anhydro-L-uridine and its effects on activity or function are areas of active research . It is believed that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

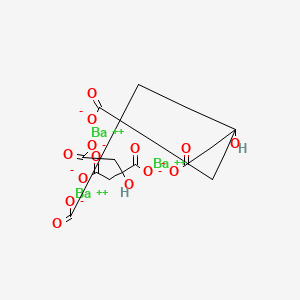

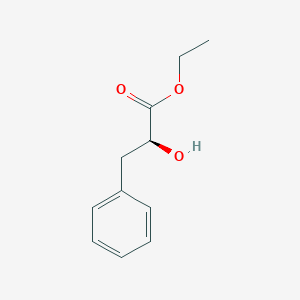

IUPAC Name |

(2S,4S,5S,6R)-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c12-3-4-6(14)7-8(15-4)11-2-1-5(13)10-9(11)16-7/h1-2,4,6-8,12,14H,3H2/t4-,6-,7+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGITDASWNOAGG-JPCMASIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN2[C@@H]3[C@@H]([C@H]([C@@H](O3)CO)O)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446477 | |

| Record name | 2,2'-Anhydro-L-uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31501-46-9 | |

| Record name | 2,2'-Anhydro-L-uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-9H-pyrido[3,4-b]indole](/img/structure/B1609680.png)